molecular formula C14H13NO2 B165164 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-66-2

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid

Cat. No. B165164
M. Wt: 227.26 g/mol
InChI Key: RNHLYONFHRHIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is used in proteomics research .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts to synthesize substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

The molecular structure of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring substituted with a p-tolyl group and a vinyl group. The carboxylic acid group is attached to the 2-position of the pyrrole ring .

Scientific Research Applications

Analgesic and Anti-inflammatory Agent

5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with the 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid framework, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, the 4-vinylbenzoyl compound, which shares structural similarities with 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid, demonstrated high potency in both analgesic (mouse writhing) and anti-inflammatory (rat carrageenan paw) assays. This has led to its advancement in pharmacological evaluations as a potential anti-inflammatory agent Joseph M. Muchowski et al., 1985.

Catalyst in Chemical Synthesis

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid derivatives, due to their pyrrole and carboxylic acid functionalities, are involved in various catalytic and synthetic processes. For instance, Fe(II)-catalyzed isomerization of vinyl compounds into pyrroles has been documented, showcasing the compound's potential in facilitating significant structural transformations in organic synthesis E. Galenko et al., 2017.

Photo-Redox Catalytic Applications

Certain derivatives of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid have shown effectiveness as photo-redox catalysts. Water-soluble copolymers of related compounds, such as 5,10,15,20-tetra-p-tolylporphyrins bearing a vinyl group, have demonstrated catalytic behavior in photo-redox reactions for applications like FRA–L-ascorbic acid and viologen–triethanolamine transformations H. Kamogawa et al., 1993.

properties

IUPAC Name

1-ethenyl-5-(4-methylphenyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-3-15-12(8-9-13(15)14(16)17)11-6-4-10(2)5-7-11/h3-9H,1H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHLYONFHRHIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354448
Record name 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid

CAS RN

131172-66-2
Record name 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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